molecular formula C13H13N3O2 B12964834 (S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid

(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid

Cat. No.: B12964834
M. Wt: 243.26 g/mol
InChI Key: KWRFTMQFZHSMHK-JTQLQIEISA-N
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Description

(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is a non-canonical amino acid that incorporates a bipyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid scaffold. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid during protein synthesis . Another approach involves bioconjugation, where the bipyridine moiety is attached to the amino acid via unique cysteine residues .

Industrial Production Methods

Industrial production methods for this compound are still under development, as it is primarily used in research settings. the scalability of the genetic code expansion and bioconjugation methods suggests potential for future industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) ions can form copper-bipyridine complexes, while reduction can yield modified bipyridine derivatives .

Mechanism of Action

The mechanism of action of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid involves its ability to bind metal ions through the bipyridine moiety. This binding can create catalytically active sites in proteins, enabling various chemical transformations. The molecular targets include metal ions such as copper(II), which can participate in redox reactions and other catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is unique due to its specific incorporation into proteins via genetic code expansion or bioconjugation. This allows for precise control over the placement of the bipyridine moiety, enabling the design of highly specific and efficient artificial metalloenzymes .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-2-amino-3-(2-pyridin-2-ylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-6-16-12(8-9)11-3-1-2-5-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1

InChI Key

KWRFTMQFZHSMHK-JTQLQIEISA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)CC(C(=O)O)N

Origin of Product

United States

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